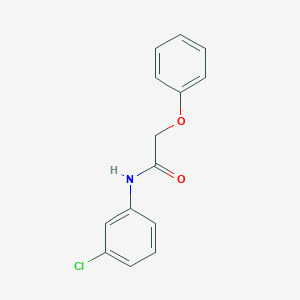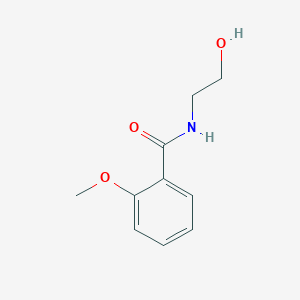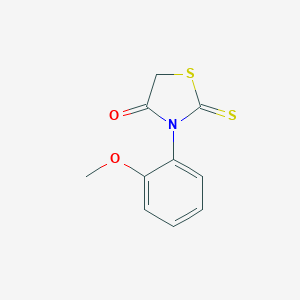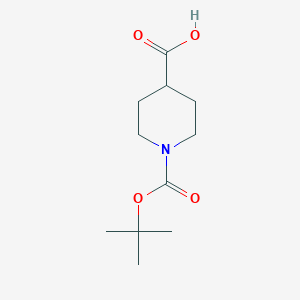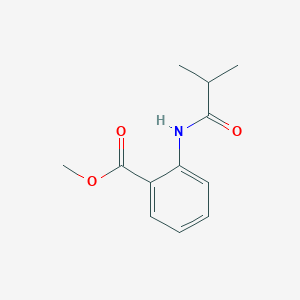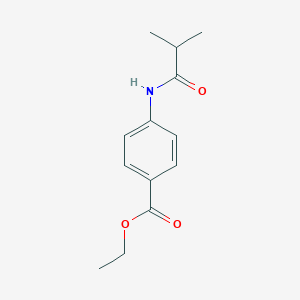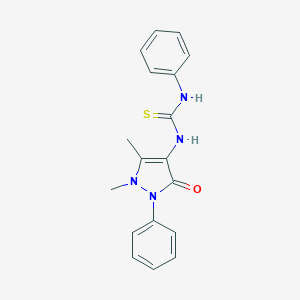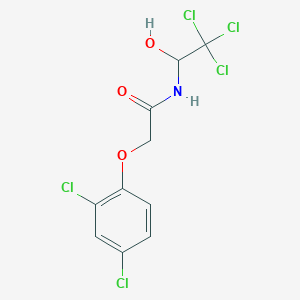
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as Triclopyr, is a synthetic compound that is widely used as a herbicide. It belongs to the class of pyridine carboxylic acids and is commonly used to control woody plants and broadleaf weeds in forestry, agricultural, and urban settings.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide works by mimicking the natural plant hormone auxin, which regulates plant growth and development. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is structurally similar to auxin and can bind to the same receptors in plants. Once inside the plant, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide disrupts normal auxin signaling, leading to abnormal growth and eventually death of the plant.
Biochemische Und Physiologische Effekte
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants, particularly broadleaf species. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is rapidly metabolized in plants and animals, and its breakdown products are not considered to be toxic.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also highly effective at controlling certain plant species, making it a useful tool for studying plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has some limitations. It can be toxic to some non-target plants, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
Zukünftige Richtungen
There are several future directions for 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide research. One area of interest is the development of new formulations that can improve its effectiveness and reduce non-target toxicity. Another area of interest is the study of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide's effects on soil microbiota and ecosystem processes. Additionally, there is a need for more research on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide's antimicrobial properties and its potential use as an alternative to traditional antibiotics.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be synthesized through a multistep process starting from 3,5-dichloro-4-hydroxybenzoic acid. The first step involves the conversion of the acid to its methyl ester, followed by the reaction with 2,2,2-trichloroethanol to form the corresponding ester. The final step involves the reaction of the ester with 2-amino-2-methyl-1-propanol to yield 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been extensively studied for its herbicidal properties. It is commonly used to control invasive plant species, such as kudzu, blackberry, and poison ivy. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used to manage forests, particularly in the control of hardwoods that compete with conifers. In addition to its herbicidal properties, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have antimicrobial activity against certain bacterial strains.
Eigenschaften
CAS-Nummer |
2000-39-7 |
|---|---|
Produktname |
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
Molekularformel |
C10H8Cl5NO3 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H8Cl5NO3/c11-5-1-2-7(6(12)3-5)19-4-8(17)16-9(18)10(13,14)15/h1-3,9,18H,4H2,(H,16,17) |
InChI-Schlüssel |
UEPNVEGEUUKYJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(C(Cl)(Cl)Cl)O |
Andere CAS-Nummern |
2000-39-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
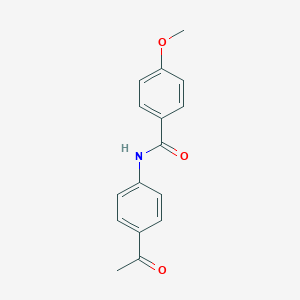
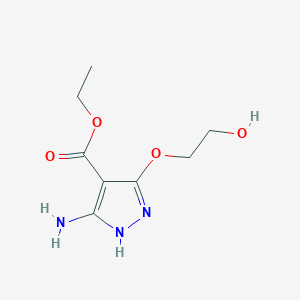
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
